2-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide
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Overview
Description
2-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications, particularly as UV stabilizers in various materials. This compound is characterized by its unique structure, which includes a benzotriazole moiety linked to a benzamide group through a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized by reacting ortho-phenylenediamine with nitrous acid, followed by cyclization.
Attachment of Phenyl Ring: The phenyl ring is introduced through a coupling reaction, often using a Grignard reagent or a Suzuki coupling reaction.
Formation of Benzamide Group: The benzamide group is formed by reacting the intermediate product with methoxybenzoic acid under appropriate conditions, such as using a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
2-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation.
Biology: Studied for its potential as an antimicrobial agent due to its benzotriazole core.
Medicine: Investigated for its potential anticancer properties, particularly in inhibiting specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the production of high-performance materials, such as plastics and resins, to enhance their durability and longevity.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide involves its ability to absorb UV radiation, thereby preventing the degradation of materials. In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The benzotriazole moiety is crucial for its activity, as it can form stable complexes with metal ions and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazole: Known for its UV stabilizing properties.
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Another UV stabilizer with similar applications.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Used in high-performance materials for UV protection.
Uniqueness
2-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is unique due to its specific structure, which combines the UV stabilizing properties of benzotriazole with the functional versatility of a benzamide group. This combination enhances its applicability in various fields, including materials science and medicinal chemistry.
Properties
IUPAC Name |
2-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-26-19-10-6-5-9-16(19)20(25)21-14-11-12-17-18(13-14)23-24(22-17)15-7-3-2-4-8-15/h2-13H,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMBGCFSAFIECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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